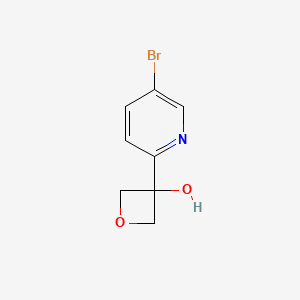

3-(5-Bromopyridin-2-yl)oxetan-3-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(5-bromopyridin-2-yl)oxetan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-1-2-7(10-3-6)8(11)4-12-5-8/h1-3,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHBBMSMSDZUQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=NC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 3-(5-Bromopyridin-2-yl)oxetan-3-ol (CAS No. 1207758-80-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(5-Bromopyridin-2-yl)oxetan-3-ol is a heterocyclic organic compound featuring a pyridine ring substituted with a bromine atom and an oxetanol group. The incorporation of the strained oxetane motif is a contemporary strategy in medicinal chemistry to enhance physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on its role in drug discovery as a BACE1 inhibitor.

Chemical Properties and Data

| Property | Value | Reference |

| CAS Number | 1207758-80-2 | [1][2] |

| Molecular Formula | C₈H₈BrNO₂ | [2] |

| Molecular Weight | 230.06 g/mol | [2] |

| Appearance | Off-white to light yellow solid | [2] |

| Storage Conditions | Store under inert gas (nitrogen or argon) at 2-8°C | [2] |

Synthesis

The synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol can be achieved through the addition of a metallated pyridine derivative to oxetan-3-one. A general and plausible synthetic route is outlined below, based on established methodologies for similar compounds.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol.

Experimental Protocol (General Procedure)

The following is a generalized experimental protocol based on the synthesis of analogous compounds. Researchers should optimize conditions for safety and yield.

Materials:

-

2,5-Dibromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Oxetan-3-one

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Lithiation of 2,5-Dibromopyridine: A solution of 2,5-dibromopyridine in anhydrous THF is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen). To this solution, a solution of n-butyllithium in hexanes is added dropwise, maintaining the temperature at -78°C. The reaction mixture is stirred at this temperature for a specified time to ensure the formation of the lithiated intermediate, 6-lithio-3-bromopyridine.

-

Nucleophilic Addition to Oxetan-3-one: A solution of oxetan-3-one in anhydrous THF is added dropwise to the freshly prepared solution of 6-lithio-3-bromopyridine at -78°C. The reaction mixture is then allowed to warm slowly to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is then partitioned between Et₂O and water. The aqueous layer is extracted with Et₂O. The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 3-(5-Bromopyridin-2-yl)oxetan-3-ol.

Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

-

Pyridyl Protons: Three signals in the aromatic region (δ 7.5-8.5 ppm). A doublet of doublets for the proton at position 4, a doublet for the proton at position 3, and a doublet for the proton at position 6.

-

Oxetane Protons: Two sets of signals corresponding to the four methylene protons of the oxetane ring, likely appearing as multiplets in the range of δ 4.5-5.0 ppm.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and temperature.

¹³C NMR (100 MHz, CDCl₃):

-

Pyridyl Carbons: Five signals in the aromatic region (δ 120-160 ppm), including the carbon bearing the bromine atom and the carbon attached to the oxetane ring.

-

Oxetane Carbons: Signals for the quaternary carbon attached to the hydroxyl and pyridine groups (C-3) and the two methylene carbons (C-2 and C-4) of the oxetane ring, expected in the range of δ 70-85 ppm.

Mass Spectrometry (MS):

-

[M+H]⁺: Expected at m/z 230.97 and 232.97, showing the characteristic isotopic pattern for a compound containing one bromine atom.

Biological Activity and Applications in Drug Discovery

BACE1 Inhibition and Alzheimer's Disease

3-(5-Bromopyridin-2-yl)oxetan-3-ol and related compounds have been investigated as inhibitors of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides. The accumulation of Aβ peptides in the brain is a pathological hallmark of Alzheimer's disease. By inhibiting BACE1, these compounds can reduce the production of Aβ, representing a potential therapeutic strategy for the treatment of Alzheimer's disease.

Signaling Pathway

Caption: Inhibition of the amyloidogenic pathway by 3-(5-Bromopyridin-2-yl)oxetan-3-ol.

Conclusion

3-(5-Bromopyridin-2-yl)oxetan-3-ol is a molecule of significant interest in the field of medicinal chemistry, particularly for its potential as a BACE1 inhibitor for the treatment of Alzheimer's disease. The synthetic route via lithiation of a bromopyridine derivative and subsequent addition to oxetan-3-one provides a viable method for its preparation. Further research into its biological activity and the development of detailed analytical data will be crucial for its advancement as a potential therapeutic agent. The unique properties conferred by the oxetane moiety make this and similar compounds attractive scaffolds for future drug discovery efforts.

References

3-(5-Bromopyridin-2-yl)oxetan-3-ol chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(5-Bromopyridin-2-yl)oxetan-3-ol is a heterocyclic organic compound that has garnered interest within the field of medicinal chemistry. Its structure incorporates a pyridine ring, a common motif in pharmaceuticals, substituted with a bromine atom and a 3-hydroxyoxetane group. The oxetane ring, a four-membered cyclic ether, is a particularly valuable functional group in modern drug discovery. It is recognized as a versatile bioisostere for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability, while also providing a unique three-dimensional structural element. This technical guide provides a summary of the known chemical properties and a plausible synthetic route for 3-(5-Bromopyridin-2-yl)oxetan-3-ol, positioning it as a valuable building block for the synthesis of novel therapeutic agents.

Chemical Properties

A summary of the key chemical identifiers and physical properties for 3-(5-Bromopyridin-2-yl)oxetan-3-ol is provided below. It is important to note that while basic identifiers are readily available, detailed experimental data such as melting point, boiling point, and solubility are not widely reported in publicly accessible literature.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| CAS Number | 1207758-80-2 | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2-8°C | [1] |

Note: Detailed experimental data for properties such as melting point, boiling point, and solubility are not currently available in the cited literature.

Synthesis

A specific, detailed experimental protocol for the synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol is not explicitly available in the reviewed literature. However, a general and robust method for the synthesis of 3-aryloxetan-3-ols has been described, which involves the reaction of a lithiated aryl or heteroaryl species with oxetan-3-one. The following is a plausible experimental protocol adapted from this established methodology.

Experimental Protocol: Synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol

Materials:

-

2,5-Dibromopyridine

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Oxetan-3-one

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel is assembled.

-

Preparation of the Lithiated Intermediate: The flask is charged with 2,5-dibromopyridine (1.0 equivalent) and dissolved in anhydrous THF. The solution is cooled to -78°C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.0 equivalent) is added dropwise to the cooled solution via the dropping funnel, maintaining the internal temperature below -70°C. The reaction mixture is stirred at -78°C for 1 hour to ensure the formation of the 5-bromo-2-lithiopyridine intermediate.

-

Addition of Oxetan-3-one: A solution of oxetan-3-one (1.2 equivalents) in anhydrous THF is added dropwise to the reaction mixture at -78°C. The resulting mixture is stirred at this temperature for an additional 2-3 hours.

-

Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride while the temperature is still low.

-

Work-up: The reaction mixture is allowed to warm to room temperature. The aqueous layer is separated, and the organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 3-(5-Bromopyridin-2-yl)oxetan-3-ol is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Synthetic Workflow Diagram

Caption: A diagram illustrating the key steps in the proposed synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol.

Role in Drug Discovery

3-(5-Bromopyridin-2-yl)oxetan-3-ol is a valuable building block in drug discovery due to the combination of the pharmacologically relevant bromopyridine moiety and the property-enhancing oxetane group. The bromine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), allowing for the introduction of diverse substituents to explore the chemical space around the pyridine core. The 3-hydroxyoxetane group can improve compound solubility and metabolic stability, and its hydroxyl group can act as a hydrogen bond donor, potentially enhancing binding affinity to biological targets.

Logical Relationship in a Drug Discovery Cascade

Caption: A logical workflow demonstrating the utility of 3-(5-Bromopyridin-2-yl)oxetan-3-ol as a starting material in a typical drug discovery program.

Conclusion

3-(5-Bromopyridin-2-yl)oxetan-3-ol represents a promising and strategically designed chemical entity for the synthesis of novel compounds with potential therapeutic applications. The convergence of a modifiable bromopyridine core with the beneficial physicochemical properties imparted by the 3-hydroxyoxetane moiety makes it an attractive starting material for medicinal chemists. While detailed experimental data on its properties are limited, the well-established synthetic routes to analogous compounds provide a clear path for its preparation and subsequent utilization in drug discovery programs. Further investigation into the biological activities of derivatives of this compound is warranted.

References

An In-depth Technical Guide to 3-(5-Bromopyridin-2-yl)oxetan-3-ol: Structure, Properties, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(5-Bromopyridin-2-yl)oxetan-3-ol is a heterocyclic compound featuring a unique combination of a pyridine ring and a strained oxetane motif. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and potential applications in medicinal chemistry. While specific experimental data for this particular molecule is limited in publicly available literature, this document extrapolates information from related structures and general principles of oxetane chemistry to offer valuable insights for researchers in drug discovery and development.

Molecular Structure and Chemical Identity

3-(5-Bromopyridin-2-yl)oxetan-3-ol is characterized by a central oxetane ring substituted at the 3-position with both a hydroxyl group and a 5-bromopyridin-2-yl group. The presence of the bromine atom on the pyridine ring offers a potential site for further chemical modification through various cross-coupling reactions.

Table 1: Chemical Identifiers for 3-(5-Bromopyridin-2-yl)oxetan-3-ol

| Identifier | Value |

| CAS Number | 1207758-80-2 |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| IUPAC Name | 3-(5-bromopyridin-2-yl)oxetan-3-ol |

| Synonyms | 3-(5-Bromo-2-pyridyl)-3-oxetanol, 3-(5-Bromopyridin-2-yl)-3-hydroxyoxetane |

2D Molecular Structure:

Physicochemical Properties

Table 2: Predicted Physicochemical Properties of 3-(5-Bromopyridin-2-yl)oxetan-3-ol

| Property | Predicted Value/Information | Source/Basis |

| Appearance | Off-white to light yellow solid | Commercial supplier data |

| Storage Temperature | 2-8°C, under inert gas | Commercial supplier data |

| Solubility | Likely soluble in polar organic solvents like DMSO and methanol. | General properties of similar heterocyclic compounds. |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa | The pyridine nitrogen is expected to be basic, while the hydroxyl group is weakly acidic. | General chemical principles of pyridine and alcohol functionalities.[1] |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol is not published in peer-reviewed journals, a general and plausible synthetic route can be proposed based on established oxetane synthesis methodologies.

Proposed Experimental Protocol: Synthesis

A common method for the synthesis of 3-substituted-oxetan-3-ols involves the reaction of an organometallic reagent with oxetan-3-one.[2]

Reaction Scheme:

Detailed Methodology:

-

Preparation of the Organolithium Reagent: 2,5-Dibromopyridine would be treated with a strong lithium base, such as n-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). This would selectively perform a lithium-halogen exchange at the 2-position of the pyridine ring to generate 5-bromo-2-lithiopyridine in situ.

-

Reaction with Oxetan-3-one: A solution of oxetan-3-one in anhydrous THF would then be added dropwise to the freshly prepared organolithium reagent at -78 °C.

-

Quenching and Work-up: The reaction would be carefully quenched with a proton source, such as a saturated aqueous solution of ammonium chloride. The product would then be extracted with an organic solvent (e.g., ethyl acetate), and the organic layers would be combined, dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure.

-

Purification: The crude product would likely be purified by column chromatography on silica gel to yield the desired 3-(5-Bromopyridin-2-yl)oxetan-3-ol.

General Reactivity

The oxetane ring, being a strained four-membered heterocycle, can be susceptible to ring-opening reactions under certain acidic or nucleophilic conditions.[3] The pyridine nitrogen provides a site for protonation or alkylation, and the bromine atom can participate in various palladium-catalyzed cross-coupling reactions, allowing for further diversification of the molecule.

Role in Drug Discovery and Medicinal Chemistry

The oxetane motif has gained significant attention in modern medicinal chemistry due to its ability to act as a "smart" replacement for other chemical groups, often leading to improved physicochemical and pharmacokinetic properties of drug candidates.[4]

The Oxetane Moiety as a Bioisostere

The oxetane ring is often used as a bioisostere for gem-dimethyl or carbonyl groups.[5] Its incorporation can lead to:

-

Improved Solubility: The polar nature of the ether oxygen in the oxetane ring can enhance aqueous solubility compared to its non-polar carbocyclic or gem-dimethyl counterparts.[6][7]

-

Metabolic Stability: The introduction of an oxetane can block sites of metabolic oxidation, leading to increased metabolic stability.[7]

-

Reduced Lipophilicity: Replacing lipophilic groups with an oxetane can lower the overall lipophilicity of a molecule, which can be beneficial for its pharmacokinetic profile.[7]

-

Modulation of Basicity: When placed near an amine, the oxetane's electron-withdrawing nature can reduce the basicity of the amine.[4]

Potential Applications of 3-(5-Bromopyridin-2-yl)oxetan-3-ol

Given the presence of both the advantageous oxetane moiety and a functionalized pyridine ring, 3-(5-Bromopyridin-2-yl)oxetan-3-ol represents a valuable building block for the synthesis of novel drug candidates. The pyridine ring is a common scaffold in many FDA-approved drugs, particularly in oncology and neuroscience.[8] The bromine atom serves as a handle for introducing a wide range of substituents, allowing for the exploration of structure-activity relationships in a drug discovery program.

Logical Workflow for Utilizing 3-(5-Bromopyridin-2-yl)oxetan-3-ol in a Drug Discovery Program

The following diagram illustrates a logical workflow for the utilization of 3-(5-Bromopyridin-2-yl)oxetan-3-ol as a starting material in a medicinal chemistry campaign.

Caption: A logical workflow for a drug discovery program starting with 3-(5-Bromopyridin-2-yl)oxetan-3-ol.

Conclusion

3-(5-Bromopyridin-2-yl)oxetan-3-ol is a promising, yet underexplored, chemical entity with significant potential in drug discovery. Its structure combines the desirable physicochemical properties of the oxetane ring with the versatile chemistry of a functionalized pyridine. While specific experimental data for this compound remains scarce, the general principles of oxetane and pyridine chemistry suggest that it is a valuable building block for the synthesis of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential in medicinal chemistry.

References

- 1. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 2. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. atlantis-press.com [atlantis-press.com]

- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis pathway for 3-(5-bromopyridin-2-yl)oxetan-3-ol, a valuable building block in medicinal chemistry and drug discovery. The core of this synthesis involves a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds. This document provides a comprehensive overview of the synthetic route, including a detailed, representative experimental protocol, a summary of key quantitative data, and a visualization of the experimental workflow.

Core Synthesis Pathway: Grignard Reaction

The principal route for the synthesis of 3-(5-bromopyridin-2-yl)oxetan-3-ol is the nucleophilic addition of a pyridyl Grignard reagent to oxetan-3-one. This reaction leverages the reactivity of organomagnesium halides with carbonyl compounds to form a tertiary alcohol. The key steps involve the formation of the Grignard reagent from 2,5-dibromopyridine, followed by its reaction with oxetan-3-one.

Experimental Workflow

Caption: Experimental workflow for the synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 3-(5-bromopyridin-2-yl)oxetan-3-ol. Please note that as a specific literature procedure for this exact molecule was not identified, these values represent typical ranges observed in similar Grignard reactions involving pyridyl halides and cyclic ketones.

| Parameter | Value |

| Reactants | |

| 2,5-Dibromopyridine | 1.0 eq |

| Magnesium Turnings | 1.1 eq |

| Oxetan-3-one | 1.2 eq |

| Reaction Conditions | |

| Grignard Formation Temp. | rt to 40 °C |

| Reaction Temperature | -78 °C to 0 °C |

| Reaction Time | 2 - 4 hours |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Product | |

| Yield | 50-70% (representative) |

| Purity (post-column) | >95% |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol |

| Appearance | Off-white to pale yellow solid |

Experimental Protocol

The following is a representative, detailed experimental protocol for the synthesis of 3-(5-bromopyridin-2-yl)oxetan-3-ol.

Materials and Reagents

-

2,5-Dibromopyridine

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Oxetan-3-one

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure

Step 1: Formation of the Grignard Reagent

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with magnesium turnings (1.1 eq) and a crystal of iodine.

-

Anhydrous THF is added to cover the magnesium.

-

A solution of 2,5-dibromopyridine (1.0 eq) in anhydrous THF is prepared and added to the dropping funnel.

-

A small portion of the 2,5-dibromopyridine solution is added to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

The remaining 2,5-dibromopyridine solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Oxetan-3-one

-

The flask containing the freshly prepared Grignard reagent is cooled to -78 °C in a dry ice/acetone bath.

-

A solution of oxetan-3-one (1.2 eq) in anhydrous THF is added dropwise to the cooled Grignard reagent solution over a period of 30 minutes, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to 0 °C and stirred for an additional 1-2 hours.

Step 3: Workup and Extraction

-

The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

The mixture is allowed to warm to room temperature and then diluted with ethyl acetate.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Step 4: Purification

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 3-(5-bromopyridin-2-yl)oxetan-3-ol as an off-white to pale yellow solid.

Signaling Pathway Analogy

While not a biological signaling pathway, the logical progression of the synthesis can be visualized as a directed flow of chemical transformations.

Caption: Logical flow of the synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol.

Spectroscopic and Analytical Profile of 3-(5-Bromopyridin-2-yl)oxetan-3-ol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the novel heterocyclic compound, 3-(5-Bromopyridin-2-yl)oxetan-3-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a detailed look at its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral properties.

Introduction

3-(5-Bromopyridin-2-yl)oxetan-3-ol is a synthetically important molecule, combining the functionalities of a bromopyridine moiety with a highly strained oxetane ring. Such compounds are of significant interest in medicinal chemistry due to the unique conformational constraints and physicochemical properties imparted by the oxetane ring, which can lead to improved metabolic stability and solubility of drug candidates. This guide outlines the expected spectral characteristics of this compound, providing a predictive framework for its identification and characterization.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 3-(5-Bromopyridin-2-yl)oxetan-3-ol. These predictions are based on established principles of spectroscopy and analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | Doublet | 1H | H6' (Pyridine) |

| ~7.9 | Doublet of Doublets | 1H | H4' (Pyridine) |

| ~7.5 | Doublet | 1H | H3' (Pyridine) |

| ~5.0 | Singlet | 1H | -OH |

| ~4.9 | Doublet | 2H | H2, H4 (Oxetane, axial) |

| ~4.7 | Doublet | 2H | H2, H4 (Oxetane, equatorial) |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C2' (Pyridine) |

| ~150 | C6' (Pyridine) |

| ~141 | C4' (Pyridine) |

| ~122 | C3' (Pyridine) |

| ~120 | C5' (Pyridine) |

| ~78 | C2, C4 (Oxetane) |

| ~70 | C3 (Oxetane) |

Solvent: CDCl₃

Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 230/232 | [M+H]⁺ (Molecular ion peak, bromine isotope pattern) |

| 212/214 | [M+H - H₂O]⁺ |

| 156/158 | [C₅H₃BrN]⁺ |

| 78 | [C₅H₄N]⁺ |

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

Infrared (IR) Spectroscopy Data

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (Alcohol) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 2980-2850 | Medium | C-H stretch (Aliphatic) |

| ~1600 | Medium | C=N stretch (Pyridine ring) |

| ~1560 | Medium | C=C stretch (Pyridine ring) |

| ~1050 | Strong | C-O stretch (Oxetane ring) |

| ~980 | Strong | C-O-C stretch (Oxetane ring) |

| ~830 | Strong | C-Br stretch |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol.

Synthesis

The synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol can be achieved via a Grignard reaction between a suitable pyridine-derived organometallic reagent and oxetan-3-one.

-

Preparation of the Grignard Reagent: 2,5-Dibromopyridine is reacted with isopropylmagnesium chloride in anhydrous tetrahydrofuran (THF) at low temperature (-15°C to 0°C) to selectively form the Grignard reagent at the 2-position.

-

Reaction with Oxetan-3-one: A solution of oxetan-3-one in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at low temperature.

-

Quenching and Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. The sample is dissolved in methanol and introduced into the ion source via direct infusion.

-

Infrared Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the purified compound is placed directly on the ATR crystal for analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 3-(5-Bromopyridin-2-yl)oxetan-3-ol.

Caption: Synthetic and analytical workflow for 3-(5-Bromopyridin-2-yl)oxetan-3-ol.

Logical Relationship of Spectroscopic Data

This diagram shows the relationship between the different spectroscopic techniques and the structural information they provide for the target molecule.

Caption: Relationship between spectroscopic techniques and structural elucidation.

Commercial Sourcing and Synthetic Strategies for 3-(5-Bromopyridin-2-yl)oxetan-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic approaches for 3-(5-Bromopyridin-2-yl)oxetan-3-ol, a key building block in modern medicinal chemistry. The strategic incorporation of the oxetane motif can significantly enhance the physicochemical properties of drug candidates.

Commercial Supplier Analysis

A variety of chemical suppliers offer 3-(5-Bromopyridin-2-yl)oxetan-3-ol, providing researchers with multiple procurement options. The following table summarizes the available quantitative data from several key suppliers to facilitate straightforward comparison.

| Supplier | Product/Catalog No. | CAS Number | Purity | Quantity | Price (USD) |

| Universal Biologicals | CS-0134678 | 1207758-80-2 | Not Specified | 250 mg | £164.00 (~$208) |

| 1 g | £370.00 (~$470) | ||||

| AK Scientific, Inc. | 6964EA | 1207758-80-2 | Not Specified | 250 mg | $254.00 |

| Ambeed | A950438 | 1207758-80-2 | 97+% | 1 g | $271.00 |

| 5 g | $730.00 | ||||

| Crysdot | CD11331714 | 1207758-80-2 | 95+% | 1 g | $465.00 |

| Alichem | 1207758802 | 1207758-80-2 | Not Specified | 1 g | $485.10 |

| Chemable | Not Specified | 1207758-80-2 | Not Specified | Not Specified | $106.00 |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current information.

Experimental Protocol: A Representative Synthesis

Reaction Scheme:

Materials:

-

2,5-Dibromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Oxetan-3-one

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of 5-Bromo-2-lithiopyridine: A solution of 2,5-dibromopyridine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, n-butyllithium (1.0 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour to facilitate the lithium-halogen exchange.

-

Reaction with Oxetan-3-one: A solution of oxetan-3-one (1.2 eq) in anhydrous THF is added dropwise to the freshly prepared 5-bromo-2-lithiopyridine solution at -78 °C. The reaction mixture is stirred at this temperature for an additional 2-3 hours.

-

Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, 3-(5-Bromopyridin-2-yl)oxetan-3-ol.

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The Role of Oxetanes in Drug Discovery: Bioisosteric Replacement

The oxetane moiety has gained significant attention in drug discovery as a bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups.[1][2] This substitution can lead to improved physicochemical properties such as increased aqueous solubility, metabolic stability, and modulation of basicity, while maintaining or improving biological activity.[1][3]

Figure 1: Bioisosteric replacement workflow.

The diagram above illustrates the strategic replacement of less favorable functional groups with an oxetane moiety to enhance the drug-like properties of a lead compound, ultimately leading to an optimized drug candidate.

References

Physicochemical Properties of 3-(5-Bromopyridin-2-yl)oxetan-3-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the novel heterocyclic compound, 3-(5-Bromopyridin-2-yl)oxetan-3-ol. Due to the limited availability of experimental data for this specific molecule, this document leverages data from the parent compound, oxetan-3-ol, and computational predictions to offer a thorough profile. Information on a plausible synthetic route and the potential applications of this compound in drug discovery, based on the established roles of its constituent moieties, are also detailed. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the fields of medicinal chemistry and drug development.

Introduction

The strategic incorporation of small, strained ring systems into drug candidates has become a powerful tool in modern medicinal chemistry for the optimization of physicochemical and pharmacokinetic properties. The oxetane ring, a four-membered cyclic ether, has garnered significant attention as a versatile building block. When substituted at the 3-position with a hydroxyl group, it introduces a polar functional group within a constrained three-dimensional space. The fusion of this oxetane-3-ol motif with a 5-bromopyridine moiety, a common pharmacophore in numerous biologically active compounds, yields 3-(5-Bromopyridin-2-yl)oxetan-3-ol, a compound of considerable interest for drug discovery programs.

This guide aims to consolidate the available information on 3-(5-Bromopyridin-2-yl)oxetan-3-ol, providing a detailed examination of its physicochemical characteristics, a proposed synthetic methodology, and an exploration of its potential biological significance.

Physicochemical Properties

Detailed experimental characterization of 3-(5-Bromopyridin-2-yl)oxetan-3-ol is not extensively available in the public domain. However, key identifiers and basic properties have been established. To provide a more comprehensive understanding, the experimentally determined properties of the parent compound, oxetan-3-ol, are presented alongside the known and predicted data for the title compound.

General Properties

| Property | 3-(5-Bromopyridin-2-yl)oxetan-3-ol |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| CAS Number | 1207758-80-2 |

| Appearance | Off-white to light yellow solid |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C |

Quantitative Physicochemical Data

| Property | 3-(5-Bromopyridin-2-yl)oxetan-3-ol (Predicted/Unavailable) | Oxetan-3-ol (Experimental) |

| Melting Point | Data not available | Data not available (liquid at room temp.) |

| Boiling Point | Data not available | 153 °C[1] |

| Density | Data not available | 1.167 g/mL[2][3] |

| Refractive Index | Data not available | 1.438[2][3] |

| pKa (acidic) | Predicted: ~13-14 (hydroxyl proton) | Predicted: 13.68 ± 0.20[2][4] |

| logP | Predicted: ~1.5 - 2.0 | -0.62 to -0.8[5][6][7] |

| Solubility | Data not available | Soluble in chloroform, slightly soluble in methanol[4] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol has not been published, a plausible and efficient synthetic route can be proposed based on established methodologies for the preparation of 3-substituted oxetan-3-ols.[8] The most direct approach involves the nucleophilic addition of a 5-bromopyridin-2-yl organometallic reagent to oxetan-3-one.

Retrosynthetic Analysis

The retrosynthetic analysis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol points to oxetan-3-one and a suitable 5-bromopyridin-2-yl nucleophile as the key precursors. The 5-bromopyridin-2-yl nucleophile can be generated from 2,5-dibromopyridine via a lithium-halogen exchange.

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from commercially available 2,5-dibromopyridine and oxetan-3-one.

Detailed Experimental Protocol

Step 1: Generation of 5-Bromo-2-lithiopyridine To a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (argon or nitrogen), a solution of n-butyllithium (1.1 eq, typically 1.6 M in hexanes) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the organolithium reagent.

Step 2: Synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol A solution of oxetan-3-one (1.0 eq) in anhydrous THF is added dropwise to the freshly prepared solution of 5-bromo-2-lithiopyridine at -78 °C. The reaction is stirred at this temperature for 2-3 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-(5-Bromopyridin-2-yl)oxetan-3-ol.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Applications in Drug Discovery

While no specific biological activity has been reported for 3-(5-Bromopyridin-2-yl)oxetan-3-ol, its structural components suggest significant potential in medicinal chemistry.

The Oxetane Moiety as a Bioisostere

The oxetane ring is a well-established bioisostere for gem-dimethyl and carbonyl groups.[9] Its incorporation can lead to profound improvements in a molecule's physicochemical properties.

Key advantages of incorporating an oxetane moiety include:

-

Increased Aqueous Solubility: The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, often leading to a significant increase in aqueous solubility compared to its carbocyclic or gem-dimethyl counterparts.[9]

-

Improved Metabolic Stability: The replacement of metabolically labile groups (e.g., gem-dimethyl) with an oxetane can block sites of oxidation by cytochrome P450 enzymes, thereby improving the metabolic stability and half-life of a drug candidate.

-

Reduced Lipophilicity: The introduction of the polar oxetane ring generally leads to a decrease in lipophilicity (logP), which can be beneficial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

-

Vectorial Exit from the Target: The three-dimensional and polar nature of the oxetane can provide a vectorial advantage for the dissociation of a ligand from its target protein.

The 5-Bromopyridine Moiety

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The bromo-substituent at the 5-position serves several purposes:

-

Modulation of pKa: The electron-withdrawing nature of the bromine atom can influence the basicity of the pyridine nitrogen, affecting its ionization state at physiological pH and its ability to interact with biological targets.

-

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.

-

Synthetic Handle: The bromine atom provides a convenient synthetic handle for further structural modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of the surrounding chemical space.

Given these properties, 3-(5-Bromopyridin-2-yl)oxetan-3-ol represents a valuable building block for the synthesis of novel compounds with potentially favorable drug-like properties for a wide range of therapeutic targets.

Conclusion

3-(5-Bromopyridin-2-yl)oxetan-3-ol is a compound with significant potential for application in drug discovery and development. While comprehensive experimental data on its physicochemical properties are currently lacking, this guide provides a foundational understanding based on available information and computational predictions. The proposed synthetic route offers a practical approach for its preparation, enabling further investigation. The combination of the property-enhancing oxetane moiety and the versatile 5-bromopyridine scaffold makes this molecule an attractive starting point for the design of novel therapeutic agents. Further research into the experimental determination of its physicochemical properties and the exploration of its biological activities is highly warranted.

References

- 1. Oxetan-3-ol, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Oxetan-3-ol CAS#: 7748-36-9 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chemscene.com [chemscene.com]

- 7. Oxetan-3-ol | C3H6O2 | CID 9942117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

Bromopyridine Derivatives: A Comprehensive Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, and its halogenated derivatives, particularly bromopyridines, represent a versatile and highly valuable class of building blocks in the quest for novel therapeutics. The unique electronic properties and reactivity of the bromine atom on the pyridine ring allow for a diverse range of chemical modifications, making bromopyridine derivatives attractive starting points for the synthesis of compound libraries with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the role of bromopyridine derivatives in modern drug discovery, covering their synthesis, mechanisms of action, and therapeutic applications, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Synthesis of Bromopyridine Derivatives: Key Methodologies

The strategic functionalization of the bromopyridine core is paramount in generating diverse molecular architectures for drug screening. Several powerful cross-coupling reactions are routinely employed to introduce various substituents, enabling extensive structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction of a bromopyridine with an organoboron compound, such as a boronic acid or boronate ester. This reaction is tolerant of a wide range of functional groups and offers a reliable route to biaryl and heteroaryl pyridine derivatives.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-methylpyridin-3-amine

This protocol describes the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives from the commercially available 5-bromo-2-methylpyridin-3-amine.

-

Materials:

-

5-bromo-2-methylpyridin-3-amine (1 equivalent)

-

Arylboronic acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

Potassium phosphate (K₃PO₄) (1.5 equivalents)

-

1,4-Dioxane

-

Water (H₂O)

-

Schlenk flask

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Ethyl acetate

-

Standard filtration and extraction glassware

-

-

Procedure: [1]

-

To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine (0.2 g), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane (2 mL).

-

Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., argon or nitrogen).

-

Add the appropriate arylboronic acid (1.1759 mmol), potassium phosphate (2.318 mmol), and water (0.5 mL) to the reaction mixture.

-

Stir the mixture at 85–95 °C for over 15 hours.

-

After cooling to room temperature, filter the mixture.

-

Dilute the filtrate with ethyl acetate (50 mL).

-

Perform a standard aqueous workup, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-methylpyridin-3-amine derivative.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing aminopyridine derivatives from bromopyridines and a wide variety of amine coupling partners.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine with a Volatile Amine [2]

This protocol describes a method for the amination of 2-bromopyridines with volatile amines in a sealed tube.

-

Materials:

-

2-Bromopyridine derivative (1 equivalent)

-

Volatile amine (e.g., methylamine, dimethylamine) (5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

-

1,3-Bis(diphenylphosphino)propane (dppp) (10 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (2 equivalents)

-

Toluene

-

Sealed tube

-

Heating block or oil bath

-

Standard laboratory glassware for workup and purification

-

-

Procedure: [2]

-

In a fume hood, add the 2-bromopyridine substrate (1 equivalent), palladium(II) acetate (5 mol%), 1,3-bis(diphenylphosphino)propane (10 mol%), and sodium tert-butoxide (2 equivalents) to a sealable reaction tube.

-

Add toluene as the solvent.

-

For volatile amines like methylamine or dimethylamine, cool the amine to -78 °C and add it as a liquid (5 equivalents) to the reaction mixture.

-

Seal the tube tightly. (CAUTION: The reaction should be carried out behind a blast shield due to the pressure buildup from the volatile amine upon heating).

-

Heat the reaction mixture at 80 °C overnight (approximately 14 hours).

-

After cooling to room temperature, carefully open the sealed tube in a well-ventilated fume hood.

-

The resulting suspension can be directly purified by flash chromatography on silica gel to yield the desired aminopyridine product.

-

Therapeutic Applications and Biological Activity

Bromopyridine derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the treatment of various diseases.

Anticancer Activity

The bromopyridine scaffold is a prominent feature in numerous potent anticancer agents, often acting as kinase inhibitors. These compounds can interfere with key signaling pathways that are dysregulated in cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis.

Table 1: Anticancer Activity of Selected Bromopyridine Derivatives

| Compound | Target/Cell Line | IC₅₀ (µM) | Reference |

| 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | PDE3A | 27 | [3] |

| Imidazopyridine-benzimidazole conjugate 11i | A549 (Lung cancer) | 1.48 | [4] |

| Imidazopyridine-benzimidazole conjugate 11p | A549 (Lung cancer) | 1.92 | [4] |

| Pyridine-bridged CA-4 analogue 4h | MDA-MB-231 (Breast cancer) | 0.002 | [5] |

| Pyridine-bridged CA-4 analogue 4s | MDA-MB-231 (Breast cancer) | 0.003 | [5] |

| Pyridine-bridged CA-4 analogue 4t | MDA-MB-231 (Breast cancer) | 0.002 | [5] |

| Rhodanine with a bromopyridine group (HB 4 ) | HepG2 (Liver cancer) | 2.7 | [6] |

| Rhodanine with a bromopyridine group (HB 4 ) | A549 (Lung cancer) | 3.1 | [6] |

| Pyridine derivative 35 | HepG2 (Liver cancer) | 4.25 | [7] |

| Pyridine derivative 36 | HepG2 (Liver cancer) | 7.51 | [7] |

| Pyridine derivative 37 | HepG2 (Liver cancer) | 12.83 | [7] |

| Nicotinamide derivative 30 | HCT-116 (Colon cancer) | 15.4 | [7] |

| Nicotinamide derivative 30 | HepG2 (Liver cancer) | 9.8 | [7] |

| Pyridine derivative 31 | VEGFR-2 | 0.065 | [7] |

| Pyridine derivative 28 | MCF-7 (Breast cancer) | 3.42 | [7] |

| Pyridine derivative 28 | A549 (Lung cancer) | 5.97 | [7] |

| Pyridopyrimidinone 31 | PI3Kα | 0.0034 | [8] |

| Pyridopyrimidinone 31 | mTOR | 0.0047 | [8] |

| Thienopyrimidine 9a | PI3Kα | 9.47 | [9] |

Antimicrobial Activity

Bromopyridine derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi. Their mechanisms of action can vary, from disrupting cell membranes to inhibiting essential enzymes.

Table 2: Antimicrobial Activity of Selected Bromopyridine Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 6-bromo-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine | Staphylococcus aureus | 12.5 | [10] |

| 6-bromo-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine | Bacillus subtilis | 25 | [10] |

| 6-bromo-2-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridine | Staphylococcus aureus | 25 | [10] |

| 6-bromo-2-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridine | Bacillus subtilis | 12.5 | [10] |

| Imidazopyridine derivative 1 | Klebsiella pneumoniae | 20.3 | [11] |

| Imidazopyridine derivative 3 | Escherichia coli | 9.091 | [11] |

| 3-(pyridine-3-yl)-2-oxazolidinone derivative 21b | Staphylococcus aureus | 2 | [12] |

| 3-(pyridine-3-yl)-2-oxazolidinone derivative 21d | Staphylococcus aureus | 2 | [12] |

| 3-(pyridine-3-yl)-2-oxazolidinone derivative 21e | Staphylococcus aureus | 1 | [12] |

| 3-(pyridine-3-yl)-2-oxazolidinone derivative 21f | Staphylococcus aureus | 1 | [12] |

Antiviral Activity

The development of novel antiviral agents is a critical area of research, and bromopyridine derivatives have shown potential in inhibiting the replication of various viruses, including Human Immunodeficiency Virus (HIV) and influenza virus.

Table 3: Antiviral Activity of Selected Bromopyridine Derivatives

| Compound | Virus/Target | EC₅₀ | IC₅₀ | Reference |

| Phenylaminopyridine derivative 27 | HIV-1 (wild-type) | 0.2 nM | - | [7] |

| Nevirapine | HIV-1 RT | - | 84 nM | [11] |

| N-(pyridin-3-yl)thiophene-2-carboxamide (CPD A) | Influenza A and B virus RNA synthesis | 2.3 µM (IAV), 2.6 µM (IBV) | - | [5] |

| Pyridine derivative 1e | Influenza PA-PB1 interaction | - | 52.6 µM | [13] |

| Pyrimidine derivative 2d | Influenza PA-PB1 interaction | 2.8 µM | 90.1 µM | [13] |

| 2-Oxo-2H-chromene-3-carboxylic acid [2-(pyridin-2-yl methoxy)-phenyl]-amide (HL1) | HSV-1F | 37.20 µg/ml | - | [14] |

| 2-hydroxy-1-naphthaldehyde-(4-pyridine carboxylic) hydrazone (HL2) | HSV-1F | 63.4 µg/ml | - | [14] |

| Pyrazolopyridine derivative ARA-04 | HSV-1 | 1.00 µM | - | [12] |

| Pyrazolopyridine derivative ARA-05 | HSV-1 | 1.00 µM | - | [12] |

| Pyrazolopyridine derivative AM-57 | HSV-1 | 0.70 µM | - | [12] |

Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant unmet medical need. Bromopyridine derivatives are being investigated for their potential to protect neurons from damage and slow disease progression.

Table 4: Neuroprotective Activity of a Selected Pyridine Derivative

| Compound | Biological Effect | EC₅₀/IC₅₀ | Reference |

| 1,4-Dihydropyridine derivative 4g | GSK-3β inhibition | IC₅₀ = 2.35 µM | [15] |

Signaling Pathways and Mechanisms of Action

A deep understanding of the molecular targets and signaling pathways modulated by bromopyridine derivatives is crucial for rational drug design and optimization.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[16][17] Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.[17] Several bromopyridine-containing compounds have been developed as potent inhibitors of kinases within this pathway.

Figure 1: PI3K/Akt/mTOR Signaling Pathway and Inhibition by Bromopyridine Derivatives.

Experimental Workflows in Drug Discovery

The discovery and development of a new drug is a complex, multi-stage process. The following workflow illustrates a typical preclinical drug discovery cascade for identifying and characterizing novel bromopyridine-based anticancer agents.

Figure 2: Preclinical Drug Discovery Workflow for Bromopyridine Derivatives.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol: MTT Assay for Anticancer Drug Screening [2][18]

-

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Bromopyridine derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure: [2]

-

Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

The next day, treat the cells with various concentrations of the bromopyridine derivative. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37 °C in a 5% CO₂ incubator.

-

After the incubation period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.

-

Incubate for 1.5 hours at 37 °C.

-

Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Incubate for 15 minutes at 37 °C with shaking.

-

Measure the absorbance at 492 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Pharmacokinetics of Bromopyridine-Containing Drugs

The successful development of a drug candidate is highly dependent on its pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion (ADME). While detailed pharmacokinetic data for many early-stage bromopyridine derivatives is proprietary, we can look at approved drugs containing related pyridine or halogenated motifs to understand the key parameters evaluated.

Table 5: Pharmacokinetic Parameters of Selected Marketed Drugs

| Drug | Tₘₐₓ (hours) | t½ (hours) | Protein Binding (%) | Primary Metabolism | Primary Excretion | Reference |

| Vemurafenib | ~4 | ~57 | >99 | CYP3A4 | Feces (~94%), Urine (~1%) | [18][19] |

| Etoricoxib | ~1 | ~20-22 | ~92 | CYP3A4 | Urine (~70%), Feces (~20%) | [3][20] |

| Piclidenoson | - | - | - | - | - | [21] |

Note: Vemurafenib contains a bromophenyl group, and Etoricoxib contains a pyridine ring. Piclidenoson, an A3 adenosine receptor agonist containing a bromopyridine-like core, is in clinical development, and detailed pharmacokinetic data is emerging.[4][21]

Conclusion

Bromopyridine derivatives continue to be a rich source of inspiration and a valuable platform for the discovery of new drugs. Their synthetic tractability, coupled with their ability to interact with a wide array of biological targets, ensures their continued prominence in medicinal chemistry. The methodologies and data presented in this guide highlight the potential of this compound class and provide a framework for researchers to design and evaluate novel bromopyridine-based therapeutics. As our understanding of disease biology deepens, the strategic application of bromopyridine chemistry will undoubtedly lead to the development of the next generation of innovative medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Can-Fite to Submit FDA & EMA Registration Plans for Piclidenoson in the Oral Treatment of Moderate to Severe Psoriasis :: Can-Fite BioPharma Ltd. (CANF) [ir.canfite.com]

- 5. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Differentiated SH-SY5Y as Neuronal Screening Model Reveals Increased Oxidative Vulnerability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Phenylaminopyridine Derivatives as Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. article.imrpress.com [article.imrpress.com]

- 11. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Triazolopyridine-Based BRD4 Inhibitors as Potent HIV-1 Latency Reversing Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-HSV nucleoside and non-nucleoside analogues: spectroscopic characterisation of naphthyl and coumarinyl amides and their mode and mechanism of antiviral action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 18. Clinical Pharmacokinetics of Vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. tandfonline.com [tandfonline.com]

- 21. globalrph.com [globalrph.com]

Initial screening of 3-(5-Bromopyridin-2-yl)oxetan-3-ol bioactivity

An In-depth Technical Guide to the Initial Bioactivity Screening of 3-(5-Bromopyridin-2-yl)oxetan-3-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the last update, there is no publicly available data on the specific bioactivity of 3-(5-Bromopyridin-2-yl)oxetan-3-ol. This guide, therefore, presents a comprehensive and strategic framework for the initial biological screening of this novel chemical entity, based on the known properties of its structural motifs and established drug discovery protocols.

Introduction: Rationale for Screening

The compound 3-(5-Bromopyridin-2-yl)oxetan-3-ol is a novel small molecule with structural features that suggest potential therapeutic value. Its core components, the oxetane ring and the 5-bromopyridine moiety, are of significant interest in medicinal chemistry.

The oxetane ring , a four-membered cyclic ether, has gained prominence in drug design for several reasons.[1][2][3] It is considered a valuable bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups.[1][2] The incorporation of an oxetane motif can lead to profound improvements in a compound's physicochemical properties, including enhanced aqueous solubility, metabolic stability, and lipophilicity, while also introducing three-dimensionality.[4][5][6] These characteristics are highly desirable in modern drug discovery, as they can lead to improved pharmacokinetic profiles.

The 5-bromopyridine moiety is also a common feature in many biologically active compounds. The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. The bromine atom can serve as a key interaction point within a biological target or as a synthetic handle for further chemical modifications to explore structure-activity relationships (SAR).

Given these features, a systematic initial screening of 3-(5-Bromopyridin-2-yl)oxetan-3-ol is warranted to identify any potential bioactivity. This guide outlines a tiered approach for such a screening cascade.

Proposed Initial Bioactivity Screening Cascade

A logical and cost-effective approach to screening a novel compound is to follow a tiered or cascaded workflow. This begins with broad, high-throughput in vitro assays to identify any general biological effects, followed by more specific assays to elucidate the mechanism of action and potential therapeutic area. Promising in vitro results would then justify progression to preliminary in vivo studies.

Caption: Proposed workflow for the initial bioactivity screening of a novel compound.

Detailed Experimental Protocols: In Vitro Screening

General Cytotoxicity Assays

The first step is to assess the compound's general toxicity against a panel of human cell lines. This helps to identify any potential for anticancer activity and provides a baseline for concentrations to be used in subsequent, more specific assays.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) in appropriate media until they reach 80-90% confluency.

-

Cell Seeding: Trypsinize the cells, count them using a hemocytometer, and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 3-(5-Bromopyridin-2-yl)oxetan-3-ol in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation: Cytotoxicity (IC50 Values)

| Cell Line | Tissue of Origin | IC50 (µM) of 3-(5-Bromopyridin-2-yl)oxetan-3-ol |

| HeLa | Cervical Cancer | Experimental Result |

| A549 | Lung Cancer | Experimental Result |

| MCF-7 | Breast Cancer | Experimental Result |

| HEK293 | Normal Kidney | Experimental Result |

Broad-Panel Enzyme Inhibition Assays

To explore potential mechanisms of action, the compound should be screened against a panel of enzymes that are common drug targets. Kinase and protease panels are widely available and cover a range of therapeutic areas.

Experimental Protocol: Generic Kinase Inhibition Assay (Fluorescence-based)

-

Reagents: Prepare an assay buffer, a solution of the kinase of interest, a fluorescently-labeled peptide substrate, and ATP.

-

Compound Preparation: Prepare serial dilutions of 3-(5-Bromopyridin-2-yl)oxetan-3-ol in the assay buffer.

-

Assay Plate Setup: In a 384-well plate, add the compound dilutions. Include positive controls (known inhibitor, e.g., staurosporine) and negative controls (vehicle).

-

Enzyme Addition: Add the kinase to all wells except for the negative control wells.

-

Reaction Initiation: Add a mixture of the peptide substrate and ATP to all wells to start the reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Reaction Termination: Add a stop solution containing a chelating agent (e.g., EDTA) to terminate the kinase reaction.

-

Detection: Use a suitable plate reader to measure the fluorescence, which correlates with the amount of phosphorylated substrate.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound relative to the controls. Determine the IC50 value if a dose-response relationship is observed.

Data Presentation: Enzyme Inhibition

| Enzyme Target | % Inhibition at 10 µM | IC50 (µM) |

| Kinase A | Experimental Result | If applicable |

| Kinase B | Experimental Result | If applicable |

| Protease X | Experimental Result | If applicable |

| Protease Y | Experimental Result | If applicable |

Antimicrobial Susceptibility Testing

The 5-bromopyridine moiety is present in some antimicrobial agents, making it prudent to screen for antibacterial and antifungal activity.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) or fungi (e.g., C. albicans) in a suitable broth medium.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of 3-(5-Bromopyridin-2-yl)oxetan-3-ol in the broth.

-

Inoculation: Add the prepared microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a drug control (a known antibiotic/antifungal).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Antimicrobial Activity (MIC Values)

| Microorganism | Type | MIC (µg/mL) |

| E. coli | Gram-negative | Result |

| S. aureus | Gram-positive | Result |

| C. albicans | Fungus | Result |

Hypothetical Signaling Pathway Analysis

If the initial screening reveals, for example, potent inhibitory activity against a specific kinase (e.g., MEK1), the next step would be to investigate its effect on the corresponding signaling pathway within cells. The diagram below illustrates a generic MAPK/ERK signaling pathway, which is frequently dysregulated in cancer.

Caption: Hypothetical inhibition of the MAPK/ERK pathway by the test compound.

Proposed Preliminary In Vivo Studies

Should the in vitro screening yield a promising and potent activity with a clear dose-response, preliminary in vivo studies would be the next logical step.

Workflow for Preliminary In Vivo Assessment

Caption: Workflow for preliminary in vivo evaluation of a hit compound.

5.1. Maximum Tolerated Dose (MTD) Study

The primary goal is to determine the highest dose of the compound that can be administered without causing unacceptable toxicity. This is typically done in healthy mice or rats. Animals are administered escalating doses of the compound, and they are monitored for clinical signs of toxicity, body weight changes, and mortality over a period of 14 days.

5.2. Proof-of-Concept Efficacy Model

The choice of efficacy model is dictated by the in vitro findings.

-

If anticancer activity is observed: A tumor xenograft model would be appropriate. Human cancer cells from the most sensitive cell line identified in vitro are implanted into immunodeficient mice. Once tumors are established, mice are treated with the compound at doses at or below the MTD, and tumor growth is monitored over time.

-

If antimicrobial activity is observed: An infection model, such as a murine thigh infection model or a systemic infection model, would be used. Mice are infected with the susceptible pathogen and then treated with the compound to assess its ability to reduce the bacterial/fungal load and improve survival.

Conclusion

While the specific biological activities of 3-(5-Bromopyridin-2-yl)oxetan-3-ol are currently unknown, its chemical structure, featuring the advantageous oxetane ring and a functionalized pyridine moiety, makes it a compound of interest for biological screening. The systematic, tiered approach outlined in this guide, progressing from broad in vitro assays to specific mechanistic studies and preliminary in vivo evaluation, provides a robust framework for uncovering its potential therapeutic value. This structured methodology ensures a thorough and efficient initial investigation, laying the groundwork for any subsequent drug development efforts.

References

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oxetanes in Drug Discovery Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 3-(5-Bromopyridin-2-yl)oxetan-3-ol as a Versatile Building Block for PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a warhead that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.

This document provides detailed application notes and protocols for the use of 3-(5-Bromopyridin-2-yl)oxetan-3-ol as a novel building block for the synthesis of PROTACs. The incorporation of the pyridinyl-oxetane motif offers several potential advantages, including improved aqueous solubility, metabolic stability, and the ability to fine-tune the spatial orientation of the PROTAC's functional ends. The bromine atom on the pyridine ring also serves as a versatile handle for further chemical modifications.

Physicochemical Properties of 3-(5-Bromopyridin-2-yl)oxetan-3-ol

While specific experimental data for this compound is not extensively published, its structural features suggest the following properties, which are summarized in the table below.

| Property | Predicted Value/Characteristic | Source/Justification |

| Molecular Weight | 246.08 g/mol | Calculation |

| LogP | 1.5 - 2.5 | Computational prediction |

| Aqueous Solubility | Moderate | Presence of polar oxetane and pyridine moieties |

| Reactivity | The bromine atom is suitable for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The hydroxyl group can be used for ether or ester linkages. | Chemical knowledge |

| Metabolic Stability | The oxetane ring is generally more resistant to metabolic degradation compared to linear linkers. | General knowledge of oxetane chemistry in drug discovery |

Design and Synthesis of a Hypothetical PROTAC (PROTAC-X-01)

To illustrate the application of 3-(5-Bromopyridin-2-yl)oxetan-3-ol, we describe the design and synthesis of a hypothetical PROTAC, PROTAC-X-01 , targeting a generic kinase (as the POI) and recruiting the von Hippel-Lindau (VHL) E3 ligase.

PROTAC-X-01 Structure:

-

Warhead: A generic kinase inhibitor with a suitable attachment point (e.g., a phenol or amine).

-

Linker: Derived from 3-(5-Bromopyridin-2-yl)oxetan-3-ol.

-

E3 Ligase Ligand: A derivative of the VHL ligand, hydroxyproline (Hyp).

Synthetic Scheme

The synthesis of PROTAC-X-01 can be envisioned in a multi-step sequence, as outlined in the workflow diagram below.

Caption: Synthetic workflow for the hypothetical PROTAC-X-01.